molecular formula C10H20N2O3 B1404946 3-(Boc-aminomethyl)-3-methoxyazetidine CAS No. 1392803-97-2

3-(Boc-aminomethyl)-3-methoxyazetidine

Cat. No.: B1404946
CAS No.: 1392803-97-2
M. Wt: 216.28 g/mol
InChI Key: XGSGIXOZUMWIKT-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-3-methoxyazetidine is an organic compound that features a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protected aminomethyl group and a methoxy group

Mechanism of Action

Target of Action

It’s known that boc-protected amines play a pivotal role in the synthesis of multifunctional targets .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. The Boc group in the compound provides protection for the amine function during reactions . In the context of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s gi absorption is low, and it is a substrate for p-gp, a protein that pumps foreign substances out of cells . It’s also an inhibitor for several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

The compound’s interaction with its targets likely leads to changes in the targets’ structure or function .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-3-methoxyazetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Aminomethyl Group: The aminomethyl group is introduced and protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-3-methoxyazetidine undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Deprotection Reactions: The primary amine is the major product.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-(Boc-aminomethyl)-3-methoxyazetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-aminomethyl)azetidine: Lacks the methoxy group, making it less versatile in substitution reactions.

    3-(Methoxyazetidine): Lacks the Boc-protected aminomethyl group, limiting its applications in synthesis.

    N-Boc-3-aminomethylazetidine: Similar structure but without the methoxy group.

Uniqueness

3-(Boc-aminomethyl)-3-methoxyazetidine is unique due to the presence of both the Boc-protected aminomethyl group and the methoxy group, providing a combination of reactivity and protection that is valuable in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSGIXOZUMWIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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